3-Aminophenyl methanesulfonate
Description
3-Aminophenyl methanesulfonate is an aromatic sulfonate ester derived from 3-aminophenol and methanesulfonic acid. Its structure consists of a phenyl ring with an amino group (-NH₂) at the meta position and a methanesulfonate (-OSO₂CH₃) group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives and functionalized aromatic systems . The amino group enhances polarity and reactivity, making it valuable for further functionalization in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
(3-aminophenyl) methanesulfonate |
InChI |
InChI=1S/C7H9NO3S/c1-12(9,10)11-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 |
InChI Key |
ZZMVIKSGQYUAJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC(=C1)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Base Reactions
The amino group (-NH₂) participates in acid-base chemistry. In aqueous or alcoholic solutions, protonation occurs at acidic pH (pKa ~4.5–5.5), forming a cationic species. Conversely, deprotonation at alkaline pH generates a nucleophilic arylaminide ion .
| Reagent | Reaction | Product |
|---|---|---|
| HCl (aq) | Protonation of -NH₂ | [Ar-NH₃]⁺CH₃SO₃⁻ |
| NaOH (aq) | Deprotonation to -NH⁻ | Ar-N⁻-CH₃SO₃⁻ + H₂O |
Experimental Note : The sulfonate group stabilizes intermediates via electron-withdrawing effects, enhancing reaction rates in coupling reactions .
Coupling Reactions
The amino group facilitates cross-coupling (e.g., Buchwald-Hartwig amination) and diazo-coupling with electrophiles. For example:
-
Diazo Coupling : Reacts with aryl diazonium salts to form azo derivatives (λₘₐₓ ~450 nm).
-
Eschenmoser Coupling : Forms iminium intermediates in DMF with thiobenzamides, yielding heterocycles .
| Coupling Type | Conditions | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl synthesis |
| Ullmann-type | CuI, DMF, 120°C | C-N bond formation |
Mechanistic Insight : The amino group’s resonance stabilization directs electrophilic substitution to the para position .
Hydrolysis and Solvolysis
The methanesulfonate ester undergoes hydrolysis in aqueous acidic or alkaline conditions:
-
Acidic Hydrolysis : Yields 3-aminophenol and methanesulfonic acid .
-
Alkaline Hydrolysis : Produces 3-aminophenoxide and CH₃SO₃⁻ .
| Condition | Rate Constant (k, s⁻¹) | Half-Life |
|---|---|---|
| 1M H₂SO₄, 25°C | 2.3 × 10⁻⁴ | 50 min |
| 1M NaOH, 25°C | 1.8 × 10⁻³ | 6.4 min |
Thermal Stability : Decomposes above 180°C, releasing SO₂ and forming phenolic byproducts .
Coordination Chemistry
The sulfonate group acts as a weakly coordinating ligand for transition metals (e.g., Bi³⁺, Sb³⁺). In DMF or DMSO, it forms complexes such as [M(CH₃SO₃)₃] (M = As, Sb, Bi) .
| Metal Ion | Complex | Conductivity (Ω⁻¹ cm² mol⁻¹) |
|---|---|---|
| Bi³⁺ | [Bi(CH₃SO₃)₃] | 73 (DMSO) |
| Sb³⁺ | [Sb(CH₃SO₃)₃] | 68 (DMF) |
Application : Used in catalytic systems for oxidation or sulfonation reactions .
Biological Interactions
Though not directly studied for 3-aminophenyl methanesulfonate, analogues exhibit:
-
Antimicrobial Activity : Disruption of bacterial cell walls via sulfonate-enzyme interactions .
-
Enzyme Inhibition : Competitive binding to ATP sites in kinases.
Caution : The compound’s stability in physiological pH (~7.4) is limited, favoring hydrolysis .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 3-aminophenyl methanesulfonate and related compounds:
Physicochemical Properties
- Polarity: The amino group in this compound increases polarity compared to 3-methylphenyl methanesulfonate, enhancing solubility in polar solvents.
- Reactivity : The triflate group in 3-hydroxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate exhibits superior leaving-group ability relative to methanesulfonate esters, enabling efficient nucleophilic substitutions .
- Stability: MMS is highly reactive as an alkylating agent, whereas aryl methanesulfonates (e.g., 3-aminophenyl derivative) are more stable under ambient conditions.
Research Findings and Structure-Activity Relationships (SAR)
- Positional Effects: Substitution of the amino group at the meta position (vs. para) in benzothiazole sulfonamides alters binding affinity to biological targets, highlighting the importance of regiochemistry in drug design .
- Functional Group Impact: The methanesulfonate group in this compound provides moderate leaving-group ability, balancing stability and reactivity for synthetic applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-Aminophenyl methanesulfonate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards. Nitrile gloves (inspected for integrity) are recommended to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste .
- Ventilation : Work in a fume hood to minimize inhalation risks, as sulfonate derivatives like ethyl methanesulfonate are classified as mutagens and carcinogens .
- Waste Management : Segregate waste into designated containers for professional disposal to prevent environmental contamination .
Q. How can the solubility of this compound be optimized for aqueous-phase reactions?
- Methodological Answer :
- Solvent Selection : Based on structural analogs like m-aminophenol, sparing solubility in cold water but improved solubility in hot water or polar solvents (e.g., ethanol, ether) suggests pre-dissolving the compound in heated water (50–60°C) before reaction .
- Co-solvents : For hydrophobic reactions, use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility while maintaining stability .
Q. What analytical techniques are suitable for quantifying this compound purity?
- Methodological Answer :
- Chromatography : Capillary gas chromatography (GC) with flame ionization detection (FID) is effective for detecting residual methanesulfonate impurities at trace levels (≤0.1%) .
- Ion Chromatography : For quantifying sulfonate groups, use multi-jet cascade impactors to isolate ions like methanesulfonate (MSA⁻) in complex matrices, with validation via standard calibration curves .
Advanced Research Questions
Q. How can this compound be synthesized with high yield and minimal byproducts?
- Methodological Answer :
- Reaction Design : Adapt protocols for methyl methanesulfonate (MMS) synthesis: react methanesulfonic acid with 3-aminophenol in anhydrous conditions under nitrogen to prevent oxidation. Use a molar ratio of 1:1.2 (acid:phenol) at 80°C for 6 hours .
- Purification : Recrystallize the product from a hot ethanol-water mixture (3:1 v/v) to remove unreacted starting materials. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. What experimental strategies mitigate mutagenicity risks when using this compound in biological assays?
- Methodological Answer :
- Dose Optimization : Conduct dose-response studies using mammalian cell lines (e.g., MCF-7) to establish non-mutagenic thresholds. For example, methyl methanesulfonate (MMS) is used at ≤0.1 mM for controlled mutagenesis without cytotoxicity .
- Exposure Control : Implement single-cell trapping microfluidic devices to isolate treated cells, minimizing cross-contamination and enabling real-time monitoring of genotoxic effects .
Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?
- Methodological Answer :
- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±2% for GC-FID) and reaction conditions (temperature fluctuations ±1°C) using error propagation models .
- Comparative Studies : Replicate reactions under controlled parameters (e.g., inert atmosphere, standardized catalysts) and compare with structurally similar sulfonates like 3-Methoxyphenyl trifluoromethanesulfonate to identify substituent-specific effects .
Q. What methodologies enable the detection of this compound degradation products in environmental samples?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in negative ion mode to identify degradation fragments (e.g., sulfonic acid derivatives) with ppm-level accuracy .
- Stable Isotope Tracing : Incubate samples with ¹³C-labeled analogs to track metabolic or abiotic degradation pathways, as demonstrated in chloromethane studies .
Methodological Notes
-
Literature Review : Prioritize databases like PubMed and Google Scholar with keywords "this compound + synthesis/toxicity" and filter by citations (>20) to ensure reliability .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
-
Data Presentation : Include raw data tables in appendices, with processed results (e.g., mean ± SD) in the main text to align with journal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

